

Structural validation of 2-(Methylsulfonamido)benzoic Acid using NMR and X-ray crystallography

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Compound of Interest

Compound Name: 2-(Methylsulfonamido)benzoic Acid

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A Comparative Guide to the Structural Validation of 2-(Sulfonamido)benzoic Acids

An in-depth analysis of the structural determination of aromatic sulfonamides using Nuclear Magnetic Resonance (NMR) and X-ray crystallography, with a case study on 2-(toluene-4-sulfonylamino)-benzoic acid.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of two primary techniques for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While comprehensive experimental data for **2-(Methylsulfonamido)benzoic Acid** is not readily available in published literature, this document utilizes the closely related analogue, 2-(toluene-4-sulfonylamino)-benzoic acid, as a representative model to illustrate the application and data derived from these powerful analytical methods.

Data Presentation: A Comparative Analysis

The structural elucidation of 2-(toluene-4-sulfonylamino)-benzoic acid provides a clear example of the complementary nature of NMR and X-ray crystallography. NMR spectroscopy reveals the chemical environment of atoms in a solution state, while X-ray crystallography provides a precise three-dimensional map of the molecule in the solid state.

Table 1: Comparative Summary of Structural Validation Techniques

Feature	NMR Spectroscopy	X-ray Crystallography
Principle	Measures the magnetic properties of atomic nuclei to determine chemical structure and connectivity.	Scatters X-rays off the electron clouds of atoms in a crystal to determine their precise spatial arrangement.
Sample State	Solution	Crystalline Solid
Information Obtained	Chemical shifts (δ), coupling constants (J), atom connectivity, molecular dynamics in solution.	Crystal system, space group, unit cell dimensions, bond lengths, bond angles, torsion angles, 3D molecular structure.
Strengths	Provides detailed information about the molecule's structure and dynamics in a more biologically relevant state (solution). Non-destructive.	Provides the definitive, high-resolution 3D structure of the molecule.
Limitations	Does not provide a direct 3D structure. Can be complex to interpret for large molecules.	Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for 2-(toluene-4-sulfonylamino)-benzoic Acid

(Note: Specific chemical shift and coupling constant values for 2-(toluene-4-sulfonylamino)-benzoic acid are detailed in the source publication. The following is a representative table of the type of data obtained.)

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aromatic Protons	7.0 - 8.5	m	-	Phenyl rings
NH Proton	~10.0	s	-	Sulfonamide N-H
COOH Proton	~13.0	br s	-	Carboxylic acid O-H
Methyl Protons	~2.4	s	-	Tolyl-CH ₃

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	~170	COOH
Aromatic Carbons	115 - 145	Phenyl rings
Methyl Carbon	~21	Tolyl-CH ₃

Table 3: X-ray Crystallographic Data for 2-(toluene-4-sulfonylamino)-benzoic Acid[1][2]

Parameter	Value
Chemical Formula	C ₁₄ H ₁₃ NO ₄ S
Crystal System	Monoclinic
Space Group	C2/c
a (nm)	2.7320(3)
b (nm)	0.85441(8)
c (nm)	1.17607(11)
α (°)	90
β (°)	98.728(3)
γ (°)	90
Volume (nm ³)	2.7135(5)
Z	8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for NMR and X-ray crystallographic analyses of small organic molecules like 2-(sulfonamido)benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A sample of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to

acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

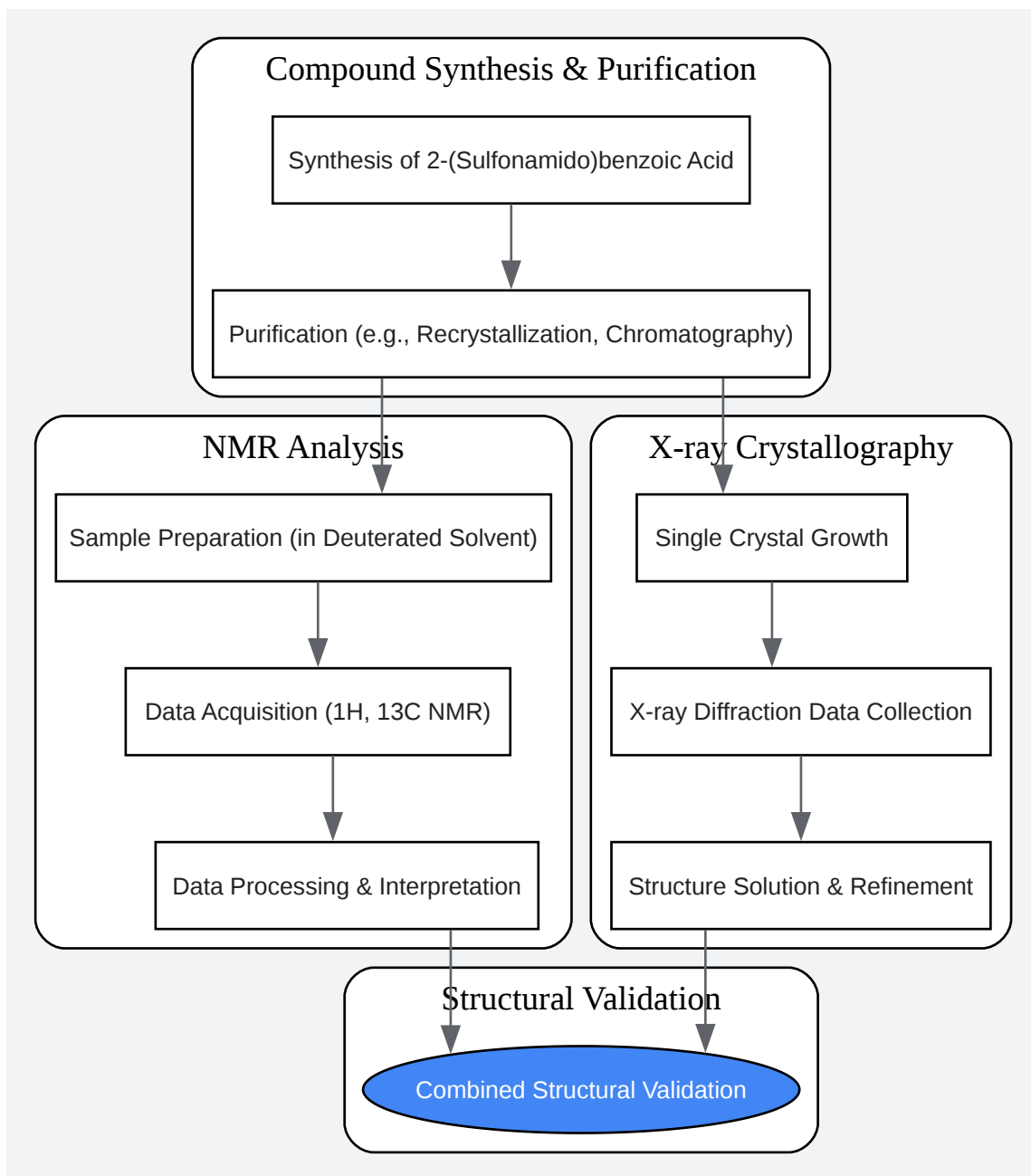
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in ^1H NMR can be used to determine the relative number of protons.

X-ray Crystallography

- **Crystallization:** High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

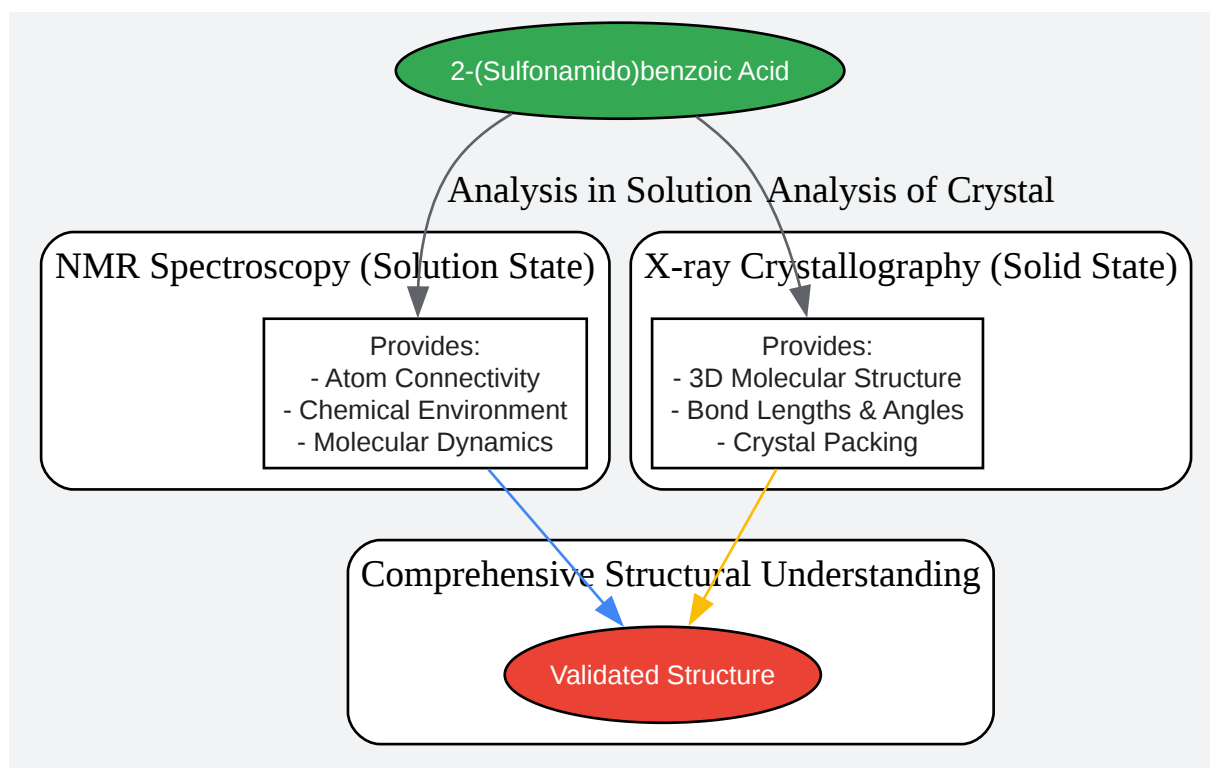
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the information provided by NMR and X-ray crystallography.



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Experimental workflow for structural validation.



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Information synergy between NMR and X-ray crystallography.

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References

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